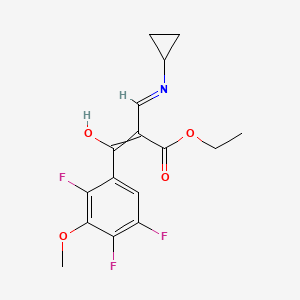
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a complex organic compound characterized by its unique structure, which includes a trifluorobenzoyl group, a cyclopropylamino group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate typically involves multiple steps. One common method starts with the preparation of 3-methoxy-2,4,5-trifluorobenzoyl chloride, which is then reacted with ethyl 3-cyclopropylaminoacrylate under controlled conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropylamino group can modulate its biological activity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-methoxy-2,4,5-trifluorobenzoyl)-3-cyclopentylaminoacrylate: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
3-Methoxy-2,4,5-trifluorobenzoyl chloride: A precursor in the synthesis of the target compound
Uniqueness
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluorobenzoyl group enhances its stability and reactivity, while the cyclopropylamino group provides unique steric and electronic effects .
Eigenschaften
Molekularformel |
C16H16F3NO4 |
|---|---|
Molekulargewicht |
343.30 g/mol |
IUPAC-Name |
ethyl 2-(cyclopropyliminomethyl)-3-hydroxy-3-(2,4,5-trifluoro-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H16F3NO4/c1-3-24-16(22)10(7-20-8-4-5-8)14(21)9-6-11(17)13(19)15(23-2)12(9)18/h6-8,21H,3-5H2,1-2H3 |
InChI-Schlüssel |
BDSKUVJINADHEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)OC)F)F)O)C=NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















